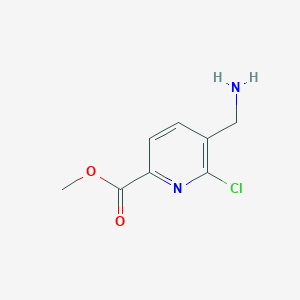
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5th position, a chlorine atom at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and formaldehyde.
Formation of Intermediate: The 6-chloronicotinic acid is reacted with formaldehyde and ammonia to form the intermediate 5-(aminomethyl)-6-chloronicotinic acid.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(aminomethyl)-6-chloropyridine-2-carboxylic acid.
Reduction: 5-(aminomethyl)-6-chloropyridine-2-methanol.
Substitution: 5-(aminomethyl)-6-(substituted)-pyridine-2-carboxylate.
Scientific Research Applications
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(aminomethyl)-2-chloropyridine-3-carboxylate
- Methyl 5-(aminomethyl)-6-bromopyridine-2-carboxylate
- Methyl 5-(aminomethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is unique due to the specific positioning of the chlorine atom and the aminomethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with macromolecules, while the chlorine atom enhances stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Escherichia coli | Data not specified |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives of similar compounds can inhibit cancer cell proliferation. The structure-activity relationship studies are crucial in identifying which modifications enhance cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Cytotoxicity Assays:
Cytotoxicity was assessed using the MTT assay on human cancer cell lines such as HeLa and HepG2. Results demonstrated that modifications to the compound could enhance its cytotoxic effects, indicating its potential in cancer therapy . -
Structure-Activity Relationship Studies:
SAR studies have shown that the introduction of electron-withdrawing groups like chlorine can significantly enhance biological activity by improving binding affinity to target enzymes or receptors .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3 |
InChI Key |
LMANTDKSWZSXJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















